2,5-dimethoxy-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide
Description
2,5-Dimethoxy-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide is a benzenesulfonamide derivative characterized by:
- 2,5-Dimethoxy substitutions on the benzene ring, which are electron-donating groups.
- An isoxazole ring substituted with a phenyl group at the 3-position and linked via a methylene group to the sulfonamide nitrogen.
Its design aligns with structure-activity relationship (SAR) principles observed in related compounds, where substituents modulate potency, solubility, and target binding.
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethoxy-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-23-14-8-9-17(24-2)18(11-14)26(21,22)19-12-15-10-16(20-25-15)13-6-4-3-5-7-13/h3-11,19H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBYMXVAIVCLRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzene sulfonamide structure. The process may include:
Benzene Sulfonation: : Treating benzene with sulfuric acid to introduce the sulfonamide group.
Dimethoxylation: : Introducing methoxy groups at the 2 and 5 positions of the benzene ring.
Isoxazole Formation: : Synthesizing the isoxazole ring by reacting the appropriate precursors under controlled conditions.
Phenyl Group Addition: : Attaching the phenyl group to the isoxazole ring.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: : Converting the sulfonamide group to sulfonic acid.
Reduction: : Reducing the nitro group to an amine.
Substitution: : Replacing one of the methoxy groups with another functional group.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Employing reducing agents such as iron or tin chloride.
Substitution: : Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed
Sulfonic Acid: : Resulting from the oxidation of the sulfonamide group.
Amine: : Formed by the reduction of the nitro group.
Substituted Derivatives: : Various functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, 2,5-dimethoxy-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or as a tool for studying biological processes.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. It may be used as a precursor for developing new pharmaceuticals or as a probe to understand disease mechanisms.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,5-dimethoxy-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on the Benzenesulfonamide Core
The 2,5-dimethoxy groups in the target compound contrast with substituents in other benzenesulfonamide derivatives:
- Electron-withdrawing groups (EWGs): In styrylquinolin-7-yl-benzenesulfonamides, a para-nitro group (EWG) enhances HIV integrase (HIV-IN) inhibition (96.7% activity for compound IIIi) by increasing sulfonamide acidity, facilitating metal-ion chelation. Methoxy groups (electron-donating) reduce activity (e.g., 72.9% for compound IIIg) .
- Hydroxyl groups : Free para-hydroxyl groups in compounds IIIa-IIIq correlate with higher inhibitory activity than methoxy-substituted analogs .
Implication for the target compound : The 2,5-dimethoxy configuration may result in lower HIV-IN inhibitory activity compared to nitro- or hydroxyl-substituted analogs.
Isoxazole Ring Modifications
The 3-phenyl-5-isoxazolylmethyl substituent distinguishes the target compound from other sulfonamides:
- Aromatic vs. alkyl substituents : In NCI-H522 lung cancer cells, benzenesulfonamides with aromatic substituents (e.g., phenyl or tosyl groups) exhibit higher inhibitory growth percentages (IGP: 69–71%) than methyl-substituted analogs (IGP: 46%) . The phenyl group on the isoxazole may enhance lipophilicity and target affinity in the target compound.
- Isoxazole vs. triazole rings : Derivatives with triazole rings (e.g., compound 28) show moderate anticancer activity, suggesting that the isoxazole’s heterocyclic nature may influence solubility or binding kinetics .
Comparison with NBOMe Phenethylamines
While structurally distinct (phenethylamines vs. sulfonamides), NBOMe compounds share 2,5-dimethoxy substitutions on the benzene ring:
- Potency trends: Halogen substitutions (e.g., 25I-NBOMe with 4-iodo, 25B-NBOMe with 4-bromo) enhance serotonin receptor (5-HT2A) affinity and hallucinogenic potency compared to non-halogenated analogs (e.g., 25H-NBOMe) .
- Safety profiles : NBOMe compounds exhibit steep dose-response curves and severe neurotoxicity at high doses (e.g., 10 mg/kg in mice), whereas sulfonamides like the target compound are less studied in this context .
Data Tables
Table 1: Substituent Effects on Benzenesulfonamide Activity
Table 2: Impact of Isoxazole/Triazole Substituents on Anticancer Activity
| Compound | Heterocycle | Substituent | Cell Line (NCI-H522 IGP %) | Reference |
|---|---|---|---|---|
| 27 | Triazole | Methyl | 46% | |
| 28 | Triazole | Phenyl | 69% | |
| Target | Isoxazole | 3-Phenyl | Not reported | — |
Key Research Findings and Gaps
Electron-donating vs. withdrawing groups : Methoxy substitutions likely reduce enzymatic inhibition compared to nitro or hydroxyl groups, as seen in HIV-IN studies .
Isoxazole’s role : The phenyl-isoxazole group may improve lipophilicity and target engagement, similar to aromatic substituents in anticancer sulfonamides .
Lack of direct data : Empirical studies on the target compound’s pharmacokinetics, toxicity, and mechanistic pathways are needed to validate hypotheses derived from structural analogs.
Biological Activity
2,5-Dimethoxy-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide, a sulfonamide derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, including a benzenesulfonamide moiety and an isoxazole ring, which play crucial roles in its pharmacological properties.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 339016-95-4
- Molecular Formula : C18H18N2O5S
- Molecular Weight : 370.41 g/mol
Biological Activity Overview
Research indicates that compounds with isoxazole and sulfonamide functionalities often exhibit a range of biological activities, including:
- Antimicrobial : Sulfonamides are known for their antibacterial properties. The structural components of this compound may enhance its effectiveness against various bacterial strains.
- Antiparasitic : Isoxazole derivatives have been utilized in treating parasitic infections, suggesting potential applications in this area.
- Anti-inflammatory : Some sulfonamides possess anti-inflammatory properties, which may be relevant for therapeutic applications in inflammatory diseases.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various sulfonamides, including those similar to this compound, demonstrated significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that this compound could serve as a potential candidate for antibiotic development.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
Research on related sulfonamide compounds indicates potential anti-inflammatory mechanisms. These compounds can inhibit the production of pro-inflammatory cytokines and modulate immune responses. In vitro studies have shown that sulfonamides can reduce inflammation markers in cell cultures exposed to inflammatory stimuli.
Case Studies
-
Antibacterial Efficacy Study :
- A comparative analysis was conducted on various sulfonamides, including derivatives of benzenesulfonamide. The study highlighted the enhanced activity of compounds with methoxy substitutions against resistant bacterial strains.
-
Isoxazole Derivative Research :
- A review of isoxazole derivatives indicated their role in drug design, particularly in developing new antiparasitic agents. The findings suggest that further exploration of isoxazole-containing compounds could yield effective treatments for diseases like malaria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
